4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide, also known as LT-540-717, is a compound that has garnered attention for its potential therapeutic applications, particularly as a potent inhibitor of the FLT3 receptor tyrosine kinase. The compound's structural complexity arises from its incorporation of various functional groups, which contribute to its biological activity.
This compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. It is specifically classified as a small molecule drug candidate due to its ability to modulate protein functions involved in cell signaling pathways.
The synthesis of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide involves several steps, typically utilizing standard organic synthesis techniques such as coupling reactions and purification methods.
The molecular formula for 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is C_22H_25N_5O_2. Its structure features a pyrazole ring linked to a phenyl group and a piperazine moiety, contributing to its pharmacological properties.
The compound's reactivity can be attributed to the presence of functional groups that can participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism of action for 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide primarily involves inhibition of the FLT3 receptor tyrosine kinase, which plays a critical role in hematopoiesis and cell proliferation.
The primary application of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is in cancer research, particularly for targeting FLT3 mutations commonly found in acute myeloid leukemia (AML). Its development represents a significant step towards targeted therapies that could improve treatment outcomes for patients with specific genetic profiles associated with this malignancy .
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8